molecular formula C17H12O2 B103037 4,6-diphenyl-2H-pyran-2-one CAS No. 17372-52-0

4,6-diphenyl-2H-pyran-2-one

Cat. No.: B103037
CAS No.: 17372-52-0
M. Wt: 248.27 g/mol
InChI Key: DDGIHXFDWLCKRZ-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including antimicrobial, antiviral, and anticancer activities . The structure of this compound consists of a six-membered ring containing one oxygen atom and two phenyl groups attached at the 4 and 6 positions.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl or pyran derivatives.

Mechanism of Action

The mechanism of action of 4,6-diphenyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways:

Biological Activity

4,6-Diphenyl-2H-pyran-2-one is a heterocyclic compound belonging to the pyran derivatives family. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structural features contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a pyran ring with two phenyl substituents at the 4 and 6 positions. The synthesis of this compound typically involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. Various synthetic routes have been developed to enhance yield and purity, including nanocatalysis and organocatalysis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various microbial pathogens. For instance, a study on pyran-2-one derivatives demonstrated promising antibacterial and antifungal activities against a range of microorganisms .

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound's mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell survival and proliferation . The compound's ability to interact with molecular targets within cancer cells enhances its therapeutic potential.

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

In vitro studies reveal that treatment with this compound leads to cell cycle arrest and increased markers of apoptosis, such as caspase activation and PARP cleavage.

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties as well. Preliminary studies indicate that it can inhibit viral replication in certain models, potentially by interfering with viral entry or replication processes . Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is attributed to its structural characteristics that allow it to act as both a nucleophile and an electrophile. This duality facilitates interactions with various biological molecules, including enzymes and receptors involved in disease pathways. The compound's ability to form covalent bonds with target proteins may disrupt critical cellular processes essential for microbial survival and cancer cell proliferation .

Case Studies

  • Antimicrobial Evaluation : A study conducted by Zainuri et al. (2017) evaluated the antimicrobial efficacy of various pyran derivatives, including this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : In a study published in the Journal of Molecular Structure (2020), researchers explored the effects of this compound on breast cancer cells. They reported significant reductions in cell viability and increased apoptosis markers following treatment with varying concentrations of this compound.

Properties

IUPAC Name

4,6-diphenylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGIHXFDWLCKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304743
Record name 4,6-diphenyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17372-52-0
Record name 17372-52-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167136
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Record name 4,6-diphenyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Diphenyl-2H-pyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 4,6-diphenyl-2H-pyran-2-one?

A1: While the abstract doesn't explicitly state the molecular formula, it describes the synthesis of the title compound, 2[(4,6‐diphenyl‐2H‐pyran‐2‐ylidene)methyl]‐4,6‐diphenylpyrylium perchlorate, from this compound and acetophenone. Based on this reaction and chemical naming conventions, we can deduce that this compound likely consists of a 2H-pyran-2-one ring structure substituted with phenyl groups at the 4 and 6 positions.

Q2: What are the potential applications of the dye synthesized from this compound?

A2: The abstract mentions comparing the absorption spectrum of the synthesized 2,2-methine dye to its 2,4- and 4,4-methine counterparts []. This comparison suggests potential applications in fields where specific light absorption properties are crucial, such as:

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